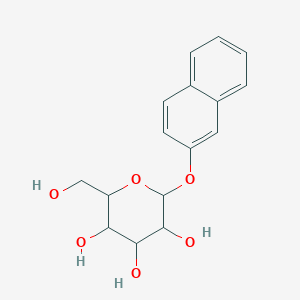

2-Naphthyl-beta-D-galactopyranoside

Description

Role as a Chromogenic Substrate for β-Galactosidase Isoenzymes

2-Naphthyl-β-D-galactopyranoside serves as a critical tool for detecting β-galactosidase activity across diverse biological systems. The enzyme cleaves the β-glycosidic bond, releasing 2-naphthol, which reacts with reagents like hexazonium p-rosaniline to form azo dyes measurable at 540 nm. Compared to traditional substrates such as o-nitrophenyl-β-D-galactopyranoside (ONPG), 2-naphthyl-β-D-galactopyranoside exhibits a 3-fold higher molar extinction coefficient (ε = 18,500 M⁻¹cm⁻¹ vs. 4,500 M⁻¹cm⁻¹ for ONPG), enhancing assay sensitivity.

β-Galactosidase isoenzymes, including lysosomal (pH 4.5–5.0) and cytoplasmic (pH 6.5–7.0) variants, demonstrate distinct affinities for this substrate. For instance, rat intestinal acid β-galactosidase hydrolyzes 2-naphthyl-β-D-galactopyranoside with a Kₘ of 0.12 mM, whereas neutral isoforms show negligible activity. This selectivity enables precise localization of enzyme activity in tissue homogenates or cell lysates.

Kinetic Profiling of Hydrolysis Mechanisms

The hydrolysis kinetics of 2-naphthyl-β-D-galactopyranoside follow Michaelis-Menten principles, with parameters varying by enzyme source:

| Enzyme Source | Kₘ (mM) | Vₘₐₓ (μmol/min/mg) | kₐₜₕ (s⁻¹) |

|---|---|---|---|

| E. coli β-Galactosidase | 0.45 | 280 | 420 |

| Lysosomal (Human) | 0.18 | 150 | 95 |

| Bacillus circulans | 1.50 | 35 | 56 |

Table 1: Kinetic parameters of 2-naphthyl-β-D-galactopyranoside hydrolysis.

Lineweaver-Burk analysis reveals biphasic kinetics in some mutants, suggesting allosteric modulation or multi-step binding. For example, the E532Q mutant of Bacillus circulans β-galactosidase exhibits a Kₘ,high of 43.6 mM and Kₘ,low of 1.9 mM, indicating two distinct substrate-binding sites. The turnover number (kₐₜₕ) correlates with structural flexibility at the active site, particularly in loops surrounding the catalytic glutamate residue.

pH-Dependent Activity Modulation in Lysosomal vs. Cytoplasmic Environments

β-Galactosidase activity is profoundly influenced by pH, with lysosomal isoforms showing optimal activity at pH 4.5–5.0 and cytoplasmic variants at pH 6.5–7.0. 2-Naphthyl-β-D-galactopyranoside hydrolysis rates decrease by 80% when lysosomal pH rises from 4.5 to 6.0 due to protonation of catalytic residues (Glu³⁵⁵ and Glu⁴⁶¹ in human enzymes).

Lysosomal alkalinization experiments using NH₄Cl or V-ATPase inhibitors (e.g., concanamycin A) demonstrate a direct relationship between organelle positioning and activity. Peripheral lysosomes (pH 5.98 ± 0.05) exhibit 40% lower hydrolysis rates than perinuclear lysosomes (pH 5.12 ± 0.03), attributed to reduced H⁺ pump efficiency and increased ion leakage. This pH gradient dependency is critical for designing drug delivery systems targeting lysosomal storage disorders.

Propriétés

IUPAC Name |

2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-20H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHKPYATGMFFPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33993-25-8 | |

| Record name | 2-Naphthyl-beta-D-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033993258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthyl-beta-D-galactopyranoside typically involves the glycosylation of 2-naphthol with a suitable galactosyl donor. One common method is the trichloroacetimidate method, where D-galactose is reacted with 2-naphthol in the presence of a catalyst . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for commercial use .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Naphthyl-beta-D-galactopyranoside undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using beta-galactosidase releases 2-naphthol and D-galactose.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of suitable catalysts.

Major Products:

Hydrolysis: 2-naphthol and D-galactose.

Oxidation: Oxidized naphthol derivatives.

Substitution: Substituted naphthol derivatives.

Applications De Recherche Scientifique

Enzymatic Assays

β-Galactosidase Substrate

2-Naphthyl-beta-D-galactopyranoside serves as a substrate for β-galactosidase, an enzyme that hydrolyzes the compound to release 2-naphthol. This reaction can be visualized through colorimetric or fluorometric methods, making it a valuable tool in various assays:

- Colorimetric Detection : The hydrolysis of 2-Nap-β-D-Gal produces a reddish-brown azo dye when coupled with staining reagents like hexazonium p-rosaniline. This method allows for the quantification of β-galactosidase activity in biological samples .

- Fluorescence Analysis : The released 2-naphthol can also be detected using fluorescence techniques, providing a sensitive means of measuring enzyme activity .

Biosensor Development

Research has demonstrated the potential of 2-Nap-β-D-Gal in the development of biosensors. These sensors exploit the enzymatic reaction to detect β-galactosidase activity, which can be indicative of various biological processes or disease states. The compound's ability to provide a measurable output makes it suitable for real-time monitoring applications in clinical diagnostics and environmental testing .

Carbohydrate Metabolism Studies

This compound is instrumental in studying carbohydrate metabolism. It aids researchers in understanding the enzymatic pathways involved in glycoside hydrolysis and the role of β-galactosidases in different organisms. For instance, studies have utilized this compound to investigate the metabolic capabilities of various bacterial strains, revealing insights into their carbohydrate utilization mechanisms .

Case Studies

-

Detection of β-Galactosidase Activity

A study published in PMC highlighted a method for detecting β-galactosidase using 2-Nap-β-D-Gal as a substrate. The researchers demonstrated its specificity for β-galactosidase over other enzymes, confirming its utility in enzymatic assays . -

Biosensor Application

Another research effort focused on developing a biosensor that utilizes 2-Nap-β-D-Gal to measure β-galactosidase activity in environmental samples. The sensor showed high sensitivity and specificity, making it a promising tool for monitoring microbial activity in various settings . -

Metabolic Pathway Analysis

Research involving the characterization of bacterial strains revealed that 2-Nap-β-D-Gal could effectively differentiate between various metabolic pathways based on β-galactosidase production. This application is crucial for understanding microbial ecology and carbohydrate metabolism .

Mécanisme D'action

The primary mechanism of action of 2-Naphthyl-beta-D-galactopyranoside involves its hydrolysis by beta-galactosidase. The enzyme catalyzes the cleavage of the glycosidic bond, releasing 2-naphthol and D-galactose . This reaction is often used to measure enzyme activity in various biological and industrial applications.

Comparaison Avec Des Composés Similaires

Data Table: Comparative Analysis of Key Substrates

Research Findings and Structural Insights

- Stereochemical Impact : highlights that small structural differences (e.g., gluco vs. galacto configuration in phenyl dimers) drastically alter intermolecular interactions, affecting solubility and enzyme binding .

- Sensitivity vs. Cost: Fluorogenic substrates like 2-Naphthyl-β-D-galactopyranoside offer higher sensitivity than chromogenic analogs (e.g., ONPG) but require specialized equipment .

- Therapeutic Potential: The naphthyl group in 2-Naphthyl-β-D-galactopyranoside may enhance cell membrane penetration, explaining its exploration in chemotherapy .

Activité Biologique

2-Naphthyl-beta-D-galactopyranoside (2-NBG) is a chemical compound widely recognized for its role as a substrate for the enzyme beta-galactosidase. Its biological activity is primarily associated with its hydrolysis, which leads to the production of 2-naphthol, a compound that can be detected using various analytical methods. This article delves into the biochemical properties, mechanisms of action, and applications of 2-NBG, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C16H18O6

- Molecular Weight : 306.31 g/mol

- CAS Number : 33993-25-8

2-NBG consists of a naphthalene ring bonded to a beta-D-galactopyranoside moiety, making it a glycoside. The compound is soluble in water and exhibits chromogenic properties when hydrolyzed.

2-NBG acts as a substrate for beta-galactosidase, an enzyme that catalyzes the hydrolysis of galactosides into monosaccharides. The reaction can be represented as follows:

The hydrolysis of 2-NBG results in the release of 2-naphthol, which can be quantitatively measured due to its fluorescent properties. This reaction is significant in studies related to lactose metabolism and enzyme kinetics.

Enzymatic Assays

2-NBG is commonly used in enzymatic assays to study beta-galactosidase activity. It serves as a chromogenic substrate that allows researchers to quantify enzyme activity based on the intensity of the color produced upon hydrolysis. This application is particularly relevant in microbiological studies where beta-galactosidase serves as a marker for certain bacterial strains.

| Enzyme Source | Beta-Galactosidase Activity | Reference |

|---|---|---|

| Escherichia coli | High | |

| Staphylococcus aureus | Moderate | |

| Bacillus subtilis | Low |

Glycobiology Research

In glycobiology, 2-NBG is utilized to investigate carbohydrate metabolism and the kinetics of glycosidases. The ability to visualize and quantify the enzymatic activity makes it an invaluable tool for studying glycan structures and their biological significance.

Diagnostic Applications

The compound is also employed in diagnostic assays for detecting beta-galactosidase activity in various biological samples. This application has implications in clinical diagnostics, particularly in identifying genetic disorders such as galactosemia.

Case Studies

- Microbial Identification : A study utilized 2-NBG to differentiate between various bacterial species based on their beta-galactosidase activity. The results indicated that specific strains of Staphylococcus exhibited high levels of enzyme activity when exposed to 2-NBG, confirming its utility in microbial identification assays .

- Gene Expression Analysis : In another study, researchers linked a beta-galactosidase gene to a promoter of interest and used 2-NBG in reporter gene assays. The successful hydrolysis of 2-NBG indicated active gene expression under specific conditions, showcasing its role in molecular biology research.

Q & A

Q. What are the common synthetic routes for 2-Naphthyl-beta-D-galactopyranoside?

The synthesis typically involves glycosylation between a galactopyranosyl donor (e.g., trichloroacetimidate or halide derivatives) and 2-naphthol. Protecting groups like acetyl or benzyl are used to shield reactive hydroxyl groups during coupling. For example, regioselective glycosylation can be achieved using a disaccharide donor with tetra-O-acetyl-galactopyranosyl trichloroacetimidate under acidic catalysis (e.g., BF₃·Et₂O) . Purification is performed via silica gel chromatography, followed by deprotection using NaOMe/MeOH .

Q. How is this compound used in enzyme activity assays?

This compound serves as a chromogenic substrate for β-galactosidases. Hydrolysis of the glycosidic bond releases 2-naphthol, which can be quantified spectrophotometrically at 420 nm or via fluorescence. Methodologically, assays are conducted in buffered solutions (pH 4.5–7.5) with enzyme extracts, and reactions are terminated using alkaline solutions to stabilize the product .

Q. What analytical techniques confirm the structure of synthesized this compound?

Combined spectroscopic methods are essential:

- NMR (¹H, ¹³C, HSQC) verifies glycosidic linkage and anomeric configuration (β-configuration confirmed by J₁,₂ ≈ 7–8 Hz).

- Mass spectrometry (ESI-MS) confirms molecular weight.

- Polarimetry validates optical activity consistent with D-galactose stereochemistry .

Advanced Research Questions

Q. How can regioselective glycosylation be optimized for this compound synthesis?

Regioselectivity is controlled by protecting group strategies. For example, benzyl groups protect primary hydroxyls (C-6), while acetyl groups temporarily mask secondary positions (C-3, C-4). Glycosyl donors like 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl trichloroacetimidate are activated under mild Lewis acid conditions (e.g., TMSOTf) to ensure β-selectivity . Kinetic vs. thermodynamic conditions (e.g., solvent polarity, temperature) further influence stereochemical outcomes .

Q. How do researchers resolve contradictions in structural data for glycosides like this compound?

Discrepancies between NMR and X-ray crystallography data often arise from dynamic conformations in solution vs. solid-state rigidity. To resolve this:

Q. What methodologies quantify β-galactosidase kinetics using this compound?

Kinetic parameters (Km, Vmax) are determined via continuous assays monitoring 2-naphthol release at 420 nm. For high-throughput screening, microplate readers with kinetic software (e.g., Michaelis-Menten curve fitting) are employed. Advanced studies use stopped-flow techniques to measure pre-steady-state kinetics, requiring rapid mixing of enzyme and substrate .

Q. How does this compound compare to fluorescent substrates (e.g., 4-MU-gal) in sensitivity?

While 4-methylumbelliferyl-galactoside (4-MU-gal) offers higher fluorescence sensitivity, 2-naphthyl derivatives provide superior solubility in aqueous buffers. Method selection depends on experimental goals: fluorometric assays (4-MU-gal) for low-abundance enzymes vs. colorimetric assays (2-naphthyl) for high-throughput screens .

Data Contradiction and Validation

Q. How to address discrepancies in enzyme inhibition studies using this compound?

Conflicting inhibition data may arise from impurities or competing hydrolysis pathways. Validate results by:

- HPLC-PDA to confirm substrate purity (>95%).

- Including control reactions with heat-inactivated enzyme.

- Cross-validating with orthogonal substrates (e.g., o-Nitrophenyl-β-D-galactopyranoside) .

Methodological Tables

Table 1: Key Synthetic Parameters for this compound

Table 2: Enzyme Assay Conditions Using this compound

| Parameter | Details | Reference |

|---|---|---|

| Buffer System | 50 mM citrate-phosphate (pH 4.5–6.0) | |

| Detection Method | Spectrophotometry (420 nm) | |

| Termination Reagent | 1 M Na₂CO₃ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.